

An In-depth Technical Guide to 2-Phenyl-2-(2-pyridyl)acetonitrile

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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

Cat. No.: B023408

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CAS Number: 5005-36-7

This technical guide provides a comprehensive overview of **2-Phenyl-2-(2-pyridyl)acetonitrile**, a key chemical intermediate with significant relevance in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological context.

Core Properties

2-Phenyl-2-(2-pyridyl)acetonitrile is a solid compound with a molecular formula of $C_{13}H_{10}N_2$. [1][2] It is also known by its synonyms α -Phenyl-2-pyridineacetonitrile and 2-(α -Cyanobenzyl)pyridine.[2] The compound's key physical and chemical properties are summarized in the table below for easy reference.



Property	Value	References
CAS Number	5005-36-7	[1]
Molecular Formula	C13H10N2	[1][2]
Molecular Weight	194.23 g/mol	[3]
Appearance	White to Orange to Green powder to crystal	[2]
Melting Point	83-89 °C	[4][5]
Boiling Point	150 °C at 2 mmHg; 322.3 °C at 760 mmHg	[4][5]
Purity	≥95% to >98.0% (GC)	[3]
Solubility	DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[6]
Storage Temperature	Room temperature, sealed in dry conditions, or 4°C	[1][3]

Synthesis Protocol

A common method for the synthesis of **2-Phenyl-2-(2-pyridyl)acetonitrile** involves the reaction of phenylacetonitrile with 2-bromopyridine in the presence of a strong base like sodium amide.[7]

Experimental Procedure:

- Reaction Setup: A 2-liter, three-neck round-bottom flask, oven-dried and equipped with a
 dropping funnel, thermometer, mechanical stirrer, and a condenser protected with a sodium
 hydroxide trap, is charged with 31.2 g (0.80 mole) of powdered sodium amide and 200 ml of
 dry toluene.[7]
- Addition of Phenylacetonitrile: 46.8 g (0.40 mole) of phenylacetonitrile is added dropwise to the stirred suspension. The temperature is maintained between 30-35°C using an ice bath.



[7]

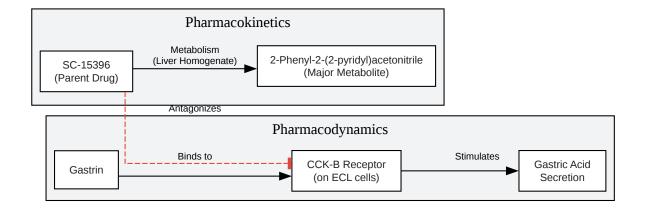
- Reflux: After the addition is complete, the mixture is slowly brought to reflux and maintained for 4.5 hours with continuous stirring.[7]
- Addition of 2-Bromopyridine: A solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene is then added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred and refluxed for an additional 3 hours.[7]
- Work-up: The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously. The organic and aqueous phases are separated. The toluene layer is extracted with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.[7]
- Isolation and Purification: The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide solution. The product is then extracted with ether. The ether extract is washed with water, dried over sodium sulfate, and concentrated. The resulting residue is distilled under reduced pressure (b.p. 134°-136°C at 0.07 mm). The distillate, which crystallizes on standing, is recrystallized from isopropyl ether to yield the final product with a melting point of 87°-88.5°C.[7]

Biological Significance and Potential Mechanism of Action

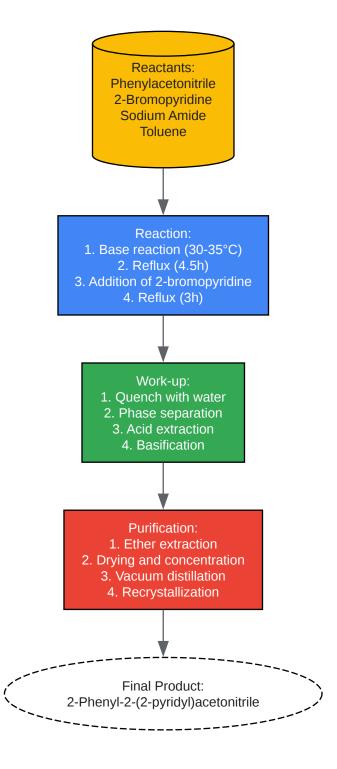
2-Phenyl-2-(2-pyridyl)acetonitrile is primarily recognized as the major metabolite of SC-15396, a compound known for its antigastrin properties and its ability to inhibit gastric acid secretion.[8][9] Gastrin is a peptide hormone that stimulates the secretion of gastric acid by binding to cholecystokinin B (CCK-B) receptors on enterochromaffin-like (ECL) cells, which in turn release histamine that acts on parietal cells. The parent compound, SC-15396, is believed to act as a gastrin antagonist.[10][11] While the specific biological activity of **2-Phenyl-2-(2-pyridyl)acetonitrile** itself is not extensively detailed, its role as the primary metabolite suggests it may contribute to or be an inactive product of the parent drug's mechanism.

Below is a diagram illustrating the proposed logical relationship of SC-15396 and its metabolite in the context of gastrin signaling.









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